2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid

Description

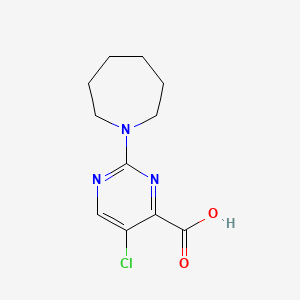

2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a seven-membered azepane ring at position 2, a chlorine substituent at position 5, and a carboxylic acid group at position 2.

Properties

Molecular Formula |

C11H14ClN3O2 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

2-(azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H14ClN3O2/c12-8-7-13-11(14-9(8)10(16)17)15-5-3-1-2-4-6-15/h7H,1-6H2,(H,16,17) |

InChI Key |

SLONBUSIQVQZAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with azepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azepane, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Hydrolysis: Carboxylate salts.

Scientific Research Applications

2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: The compound is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

Table 1 highlights structural analogs of 2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid, focusing on substituent variations and similarity scores derived from computational analyses.

Physicochemical and Functional Differences

- Azepane vs. Smaller Rings/Substituents : The azepane ring in the target compound increases steric bulk and lipophilicity compared to cyclopropyl () or methyl groups (). This may enhance membrane permeability but reduce aqueous solubility.

- Carboxylic Acid vs. Aldehyde/Amide Groups: Analogs like 4-Amino-2-chloropyrimidine-5-carbaldehyde () replace the carboxylic acid with an aldehyde, altering hydrogen-bonding capacity and reactivity.

Research Findings and Implications

- Reactivity : The azepane ring’s flexibility may improve binding to protein targets with large hydrophobic pockets, as seen in kinase inhibitors.

- Safety and Handling : While direct safety data for the target compound are lacking, analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () require standard precautions for chlorinated pyrimidines, including glove use and ventilation.

- Market Availability : The discontinuation of this compound underscores the importance of exploring alternatives like 5-Chloropyrimidine-4-carboxylic acid () for ongoing research.

Biological Activity

2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring substituted with an azepan moiety and a carboxylic acid group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been associated with anti-proliferative effects in various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer) cells .

Anticancer Activity

-

In Vitro Studies :

- Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, in one study, derivatives similar to this compound showed IC50 values ranging from 45 to 99 nM against MCF-7 and HCT-116 cells .

- Cell Cycle Arrest : Treatment with the compound led to G1 phase cell cycle arrest, indicating its potential to inhibit cell proliferation effectively .

-

Mechanistic Insights :

- Apoptosis Induction : The compound induced apoptosis in treated cells, evidenced by increased early and late apoptotic markers .

- Molecular Docking Studies : Computational analyses revealed that the compound fits well into the active site of CDK2, suggesting a mechanism of action through competitive inhibition .

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes was also reported. It showed promising activity against SHP2, a protein tyrosine phosphatase involved in various signaling pathways related to cancer progression . This inhibition may contribute to its anticancer properties by disrupting critical signaling cascades that promote tumor growth.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 45 | CDK2 Inhibition |

| HCT-116 | 6 | Apoptosis Induction |

| HepG-2 | 48 | G1 Phase Arrest |

Study on Antiproliferative Activity

A study conducted on various pyrimidine derivatives highlighted the effectiveness of compounds similar to this compound against multiple cancer types. The results indicated that these compounds could serve as potential leads for further drug development targeting CDK pathways .

SHP2 Inhibition Study

Another investigation into SHP2 inhibitors demonstrated that derivatives of this compound exhibited superior selectivity and potency compared to existing inhibitors like SHP099. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating hyperproliferative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.